((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Catalog No.
S631569
CAS No.
35963-20-3
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

35963-20-3

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1

InChI Key

MIOPJNTWMNEORI-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid; (-)-Camphor-10-sulfonic Acid; (R)-Camphor-10-sulfonic Acid; L(-)-Camphor-10-sulfonic Acid; l-10-Camphorsulfonic Acid;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

The exact mass of the compound ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of camphorsulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

((1R,4S)-7,7-Dimethyl-2-oxobicycloheptan-1-yl)methanesulfonic acid, commonly known as (1R)-(-)-10-Camphorsulfonic acid or (-)-CSA, is a highly soluble, enantiopure, strong organic bicyclic sulfonic acid (pKa ~1.2). In industrial and laboratory procurement, it is primarily sourced as a premium chiral resolving agent for basic active pharmaceutical ingredients (APIs), a chiral dopant for electroconductive polymers, and a bulky Brønsted acid catalyst. Unlike standard mineral acids or simple aromatic sulfonic acids, (-)-CSA provides a unique combination of high proton-donating capacity, a rigid stereodefined bicyclic core, and excellent solubility in both aqueous and organic solvents, making it a critical precursor for stereoselective processing and advanced materials synthesis .

Substituting (-)-CSA with its enantiomer, (+)-CSA, or an achiral analog like p-Toluenesulfonic acid (pTSA) leads to fundamental process failures in stereodependent applications. In the resolution of racemic amines, the stereochemistry of the resolving acid strictly dictates which diastereomeric salt precipitates; substituting (-)-CSA with (+)-CSA will precipitate the unwanted enantiomer, while racemic CSA completely fails to resolve the mixture [1]. In the formulation of conductive polymers such as polyaniline (PANI), achiral acids like pTSA successfully protonate the polymer but fail to induce the macromolecular helical asymmetry required for enantioselective sensing or chiral electromagnetic shielding. Procurement must strictly specify the (1R)-(-) enantiomer when downstream applications rely on specific chiroptical induction or the isolation of a targeted chiral API [2].

Absolute Stereocontrol in Diastereomeric Salt Resolution

In the fractional crystallization of racemic basic APIs, the choice of the CSA enantiomer is the sole determinant of the isolated product's stereochemistry. Utilizing (-)-CSA allows for the targeted precipitation of specific amine enantiomers, routinely achieving >98% enantiomeric excess (ee) after enrichment. If (+)-CSA is procured and used instead, the system precipitates the exact opposite (mirror image) enantiomer at >98% ee, while substituting with racemic CSA yields a product with 0% ee, completely nullifying the resolution process [1].

Evidence DimensionEnantiomeric excess (ee) of the target precipitated amine salt
Target Compound Data>98% ee of the target enantiomer (using (-)-CSA)
Comparator Or Baseline>98% ee of the opposite enantiomer (using (+)-CSA) / 0% ee (using racemic CSA)
Quantified DifferenceComplete reversal of stereoselectivity or total loss of optical resolution
ConditionsFractional crystallization of racemic amines in protic solvent systems.

Procurement must specify the exact (1R)-(-) enantiomer to ensure the correct API configuration is isolated during bulk pharmaceutical manufacturing.

Chiroptical Induction in Polyaniline (PANI) Doping

When used as a dopant for polyaniline emeraldine base, (-)-CSA acts as a chiral template that forces the polymer backbone into a specific one-handed helical screw conformation. This structural induction produces a strong, optically active Circular Dichroism (CD) signal necessary for chiral discrimination applications. In contrast, doping the same polymer with an achiral baseline acid like p-Toluenesulfonic acid (pTSA) or racemic CSA results in an optically inactive material with a zero CD signal, despite achieving similar electrical conductivity [1].

Evidence DimensionInduced Circular Dichroism (CD) signal in doped polymer films
Target Compound DataStrong, optically active CD signal (specific helical handedness)
Comparator Or BaselineZero CD signal (optically inactive) using pTSA or racemic CSA
Quantified DifferenceAbsolute transition from an optically inactive random coil to a highly ordered chiral helix
ConditionsPolyaniline emeraldine base doped with sulfonic acids and cast from organic solvents.

Engineers developing enantioselective electrochemical sensors or chiral stationary phases must procure enantiopure (-)-CSA, as standard achiral dopants cannot induce macromolecular asymmetry.

Catalytic Yield Optimization in Metal-Free Multicomponent Reactions

Beyond its chiral properties, the bulky, rigid bicyclic structure of CSA provides distinct advantages as a Brønsted acid catalyst compared to simpler aromatic sulfonic acids. In the metal-free tandem consecutive Ugi four-component reaction for synthesizing functionalized indoles, optimization studies demonstrated that CSA achieved a 98% product yield. Under identical conditions, the standard achiral comparator p-Toluenesulfonic acid (pTSA) achieved only an 86% yield, highlighting the superior catalytic efficiency of the camphorsulfonic acid core in sterically demanding cyclizations [1].

Evidence DimensionProduct yield in tandem Ugi-adduct cyclization
Target Compound Data98% yield
Comparator Or Baseline86% yield using p-Toluenesulfonic acid (pTSA)
Quantified Difference12% absolute increase in target product yield
ConditionsReaction conducted in chlorobenzene at 140 °C over 20 hours.

For process chemists scaling up heterocyclic library synthesis, replacing standard pTSA with CSA significantly improves throughput and minimizes unreacted starting materials.

Chiral Resolution of Pharmaceutical Intermediates

(-)-CSA is strictly required for the large-scale fractional crystallization of specific racemic amines into pure enantiomers. Because the (1R)-(-) stereocenter dictates the geometry of the resulting diastereomeric salt, it is the exact reagent needed when (+)-CSA precipitates the incorrect API enantiomer [1].

Fabrication of Enantioselective Biosensors and Membranes

As a chiral dopant, (-)-CSA is utilized to synthesize optically active polyaniline (PANI) films. By inducing a specific helical screw in the polymer backbone, it enables the creation of conductive materials capable of electrochemical discrimination between chiral analytes, such as L- versus D-amino acids [2].

High-Yield Metal-Free Organocatalysis

Due to its high solubility and bulky bicyclic core, (-)-CSA serves as a highly effective Brønsted acid catalyst in complex multicomponent reactions (e.g., Ugi reactions). It is the preferred choice over standard pTSA when higher cyclization yields are required without the use of transition metal catalysts [3].

XLogP3

0.5

UNII

Y6075I4FXE

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 60 of 61 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35963-20-3

Wikipedia

(-)-camphorsulfonic acid

Dates

Last modified: 08-15-2023

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